molecular formula C14H17ClN2O4S B2746865 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopropanesulfonamide CAS No. 1904413-24-6

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2746865
CAS No.: 1904413-24-6
M. Wt: 344.81
InChI Key: QFZDQYYQVSGIMO-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopropanesulfonamide is a compound with diverse applications across chemistry, biology, medicine, and industry. Its intricate structure suggests it has several unique chemical and physical properties that make it an interesting target for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopropanesulfonamide involves the condensation of 7-chloro-2,3-dihydrobenzo[f][1,4]oxazepine-3-one with cyclopropanesulfonamide. The process usually includes the following steps:

  • Formation of Intermediate: : Reaction of 7-chloro-2,3-dihydrobenzo[f][1,4]oxazepine-3-one with ethyl bromide to form an intermediate.

  • Substitution Reaction: : The intermediate reacts with cyclopropanesulfonamide under suitable conditions, such as in the presence of a base like triethylamine, to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production process may be scaled up using batch or continuous flow reactors to ensure consistent yield and purity. Optimized reaction conditions, such as temperature control, solvent choice, and reaction time, are crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

  • Oxidation: : Potentially converting the cyclopropane ring to a more reactive form.

  • Reduction: : Possible reduction of the ketone group.

  • Substitution: : Reactions involving the chloro group or the sulfonamide moiety.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Common reagents include nucleophiles like amines or thiols under various conditions.

Major Products

The major products of these reactions vary but can include derivatives with modified cyclopropane or sulfonamide groups, offering new functionalities for further applications.

Scientific Research Applications

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopropanesulfonamide has several research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity and potential as a pharmacological agent.

  • Medicine: : Explored for its therapeutic properties, possibly in anti-inflammatory or anticancer treatments.

  • Industry: : Applied in the development of novel materials and chemical processes.

Comparison with Similar Compounds

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopropanesulfonamide stands out due to its unique combination of a benzooxazepine core with cyclopropanesulfonamide. Similar compounds include:

  • N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzene sulfonamide

  • N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)methane sulfonamide

These compounds share structural elements but differ in their sulfonamide groups, which can significantly influence their chemical reactivity and biological activity.

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Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O4S/c15-11-1-4-13-10(7-11)8-17(14(18)9-21-13)6-5-16-22(19,20)12-2-3-12/h1,4,7,12,16H,2-3,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZDQYYQVSGIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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